Methyl 4-formyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
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Overview
Description
Methyl 4-formyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is an organic compound with the chemical formula C15H19BO5. It is a boronic ester derivative, which is often used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is known for its stability and reactivity, making it a valuable reagent in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-formyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate typically involves the reaction of 4-formylbenzoic acid with pinacolborane in the presence of a catalyst. The reaction is carried out under inert atmosphere conditions, usually at room temperature, to yield the desired boronic ester .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-formyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., K2CO3) are typically employed in Suzuki-Miyaura reactions.
Major Products Formed
Oxidation: 4-carboxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid.
Reduction: 4-hydroxymethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate.
Substitution: Various biaryl compounds depending on the coupling partner.
Scientific Research Applications
Methyl 4-formyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is widely used in scientific research due to its versatility:
Chemistry: It is a key reagent in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: It is used in the development of fluorescent probes and sensors.
Medicine: It plays a role in the synthesis of pharmaceutical intermediates and active compounds.
Industry: It is utilized in the production of advanced materials and polymers
Mechanism of Action
The mechanism of action of Methyl 4-formyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate primarily involves its role as a boronic ester in cross-coupling reactions. The boron atom forms a complex with the palladium catalyst, facilitating the transfer of the organic group to the coupling partner. This process involves the formation of a transient organopalladium species, which undergoes reductive elimination to yield the final product .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate
- Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
- 1-Methylpyrazole-4-boronic acid pinacol ester
Uniqueness
Methyl 4-formyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is unique due to its formyl group, which provides additional reactivity compared to other boronic esters. This allows for further functionalization and diversification in synthetic applications, making it a valuable compound in organic synthesis.
Properties
IUPAC Name |
methyl 4-formyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BO5/c1-14(2)15(3,4)21-16(20-14)12-8-10(13(18)19-5)6-7-11(12)9-17/h6-9H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WECNMHGEYTZLRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C(=O)OC)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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